molecular formula C9H15ClN2O B1455106 3-(3-Methyl-5-isoxazolyl)piperidine hydrochloride CAS No. 1374659-40-1

3-(3-Methyl-5-isoxazolyl)piperidine hydrochloride

Cat. No.: B1455106
CAS No.: 1374659-40-1
M. Wt: 202.68 g/mol
InChI Key: DSFJXHGRULEKOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-Methyl-5-isoxazolyl)piperidine hydrochloride is a chemical compound with the molecular formula C9H15ClN2O and a molecular weight of 202.68 g/mol. This compound is known for its potential biomedical applications and has been extensively studied in various scientific fields.

Preparation Methods

The synthesis of 3-(3-Methyl-5-isoxazolyl)piperidine hydrochloride involves several steps. One common method includes the reaction of terminal alkynes with n-BuLi, followed by aldehydes, and then treatment with molecular iodine and hydroxylamine . This highly regioselective method results in the formation of 3,5-disubstituted isoxazoles . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production to ensure cost-effectiveness and efficiency .

Chemical Reactions Analysis

3-(3-Methyl-5-isoxazolyl)piperidine hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include molecular iodine, hydroxylamine, and n-BuLi . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction with molecular iodine and hydroxylamine leads to the formation of 3,5-disubstituted isoxazoles .

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has been studied for its potential therapeutic effects, including analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant activities . In the industry, it is used in the development of new drugs and other biomedical applications.

Mechanism of Action

The mechanism of action of 3-(3-Methyl-5-isoxazolyl)piperidine hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it has been shown to moderately reduce heart rate, cardiac output, and force of contraction in isolated frog heart studies . The exact molecular targets and pathways involved in these effects are still under investigation, but they likely involve interactions with various receptors and enzymes in the body .

Comparison with Similar Compounds

3-(3-Methyl-5-isoxazolyl)piperidine hydrochloride can be compared with other similar compounds, such as 3-{[(3,5-Dimethyl-4-isoxazolyl)methoxy]methyl}piperidine hydrochloride . While both compounds share a similar isoxazole and piperidine structure, their specific substituents and resulting biological activities can differ.

Properties

IUPAC Name

3-methyl-5-piperidin-3-yl-1,2-oxazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O.ClH/c1-7-5-9(12-11-7)8-3-2-4-10-6-8;/h5,8,10H,2-4,6H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSFJXHGRULEKOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)C2CCCNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(3-Methyl-5-isoxazolyl)piperidine hydrochloride
Reactant of Route 2
3-(3-Methyl-5-isoxazolyl)piperidine hydrochloride
Reactant of Route 3
3-(3-Methyl-5-isoxazolyl)piperidine hydrochloride
Reactant of Route 4
3-(3-Methyl-5-isoxazolyl)piperidine hydrochloride
Reactant of Route 5
3-(3-Methyl-5-isoxazolyl)piperidine hydrochloride
Reactant of Route 6
3-(3-Methyl-5-isoxazolyl)piperidine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.